REACTION_CXSMILES
|
Cl[C:2]1[C:12]2[CH2:11][CH2:10][N:9]([C:13]3[C:18]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:16]=[CH:15][N:14]=3)[CH2:8][CH2:7][C:6]=2[N:5]=[C:4]([N:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[N:3]=1.N1(C2N=C(O)C3CCN([C:45]4[C:50]([C:51]([F:54])([F:53])[F:52])=[CH:49][CH:48]=[CH:47][N:46]=4)CCC=3N=2)CCCCC1.O=P(Cl)(Cl)Cl.[CH3:62]C#N>CCOC(C)=O>[N:23]1([C:4]2[N:3]=[C:2]([NH:46][C:47]3[CH:48]=[CH:49][C:50]([C:51]([F:52])([F:53])[F:54])=[CH:45][CH:62]=3)[C:12]3[CH2:11][CH2:10][N:9]([C:13]4[C:18]([C:19]([F:22])([F:20])[F:21])=[CH:17][CH:16]=[CH:15][N:14]=4)[CH2:8][CH2:7][C:6]=3[N:5]=2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1
|
Name
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4-Chloro-2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=2CCN(CCC21)C2=NC=CC=C2C(F)(F)F)N2CCCCC2
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Name
|
2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol
|
Quantity
|
435 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C=1N=C(C2=C(CCN(CC2)C2=NC=CC=C2C(F)(F)F)N1)O
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched slowly with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified (FCC)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C=1N=C(C2=C(CCN(CC2)C2=NC=CC=C2C(F)(F)F)N1)NC1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |